5,6-dichloro-N-{4-[methyl(propan-2-yl)sulfamoyl]phenyl}pyridine-3-carboxamide
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Overview
Description
5,6-dichloro-N-{4-[methyl(propan-2-yl)sulfamoyl]phenyl}pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two chlorine atoms at the 5th and 6th positions of the pyridine ring, a carboxamide group at the 3rd position, and a sulfonamide group attached to a phenyl ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-N-{4-[methyl(propan-2-yl)sulfamoyl]phenyl}pyridine-3-carboxamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Carboxamide Formation: The carboxamide group can be introduced by reacting the chlorinated pyridine with an appropriate amine under suitable conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the phenyl ring with a sulfonyl chloride derivative in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques like continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
5,6-dichloro-N-{4-[methyl(propan-2-yl)sulfamoyl]phenyl}pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5,6-dichloro-N-{4-[methyl(propan-2-yl)sulfamoyl]phenyl}pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-dichloro-N-{4-[methyl(propan-2-yl)sulfamoyl]phenyl}pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- 5,6-dichloro-N-{4-[methyl(propan-2-yl)sulfamoyl]phenyl}pyridine-2-carboxamide
- 5,6-dichloro-N-{4-[methyl(propan-2-yl)sulfamoyl]phenyl}pyridine-4-carboxamide
Uniqueness
The unique structural features of 5,6-dichloro-N-{4-[methyl(propan-2-yl)sulfamoyl]phenyl}pyridine-3-carboxamide, such as the specific positioning of the chlorine atoms and the carboxamide group, contribute to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
5,6-dichloro-N-[4-[methyl(propan-2-yl)sulfamoyl]phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O3S/c1-10(2)21(3)25(23,24)13-6-4-12(5-7-13)20-16(22)11-8-14(17)15(18)19-9-11/h4-10H,1-3H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKABLQZQOIVRRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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